molecular formula C17H22N2O12 B561878 (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1000890-36-7

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B561878
CAS No.: 1000890-36-7
M. Wt: 446.365
InChI Key: XZIZFIVNPXSZFF-ZLVOJWICSA-N
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Description

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a synthetic derivative of neuraminic acid, a sialic acid commonly found in glycoproteins and glycolipids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid typically involves the nitration of a suitable precursor, followed by glycosylation and subsequent functional group modifications. One common method includes the nitration of bromide derivatives, followed by reduction and coupling reactions to introduce the nitrophenyl group . The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and glycosylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in a form suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions employed .

Scientific Research Applications

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves its interaction with specific enzymes and receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the cleavage and transfer of the neuraminic acid moiety. This compound can also bind to sialic acid-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic acid
  • 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
  • 5-Bromo-4-chloro-3-indolyl alpha-D-N-acetylneuraminic acid sodium salt

Uniqueness

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. The presence of the glycolyl group, in particular, differentiates it from other neuraminic acid derivatives, potentially enhancing its stability and interaction with biological targets .

Properties

IUPAC Name

(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O12/c20-6-11(23)14(25)15-13(18-12(24)7-21)10(22)5-17(31-15,16(26)27)30-9-3-1-8(2-4-9)19(28)29/h1-4,10-11,13-15,20-23,25H,5-7H2,(H,18,24)(H,26,27)/t10-,11+,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIZFIVNPXSZFF-ZLVOJWICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C(CO)O)O)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-])[C@@H]([C@@H](CO)O)O)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745385
Record name (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000890-36-7
Record name (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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